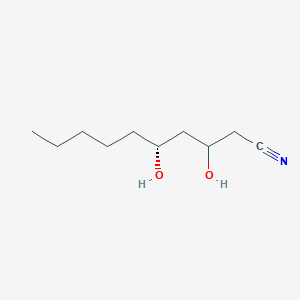

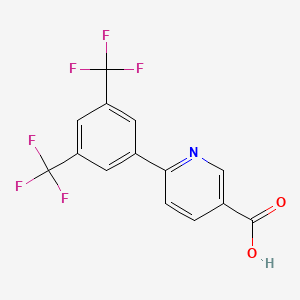

![molecular formula C15H13N5O B12604210 N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylpyrrole-3-carboxamide](/img/structure/B12604210.png)

N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylpyrrole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[(E)-Hydrazinylidenmethyl]-1-chinolin-8-ylpyrrol-3-carboxamid ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung weist eine einzigartige Struktur auf, die einen Chinolin-Rest mit einer Pyrrolcarboxamid-Gruppe kombiniert, die über eine Hydrazinylidenmethyl-Brücke verbunden sind. Seine besondere chemische Struktur macht es zu einem interessanten Forschungsgegenstand in Chemie, Biologie und Medizin.

Herstellungsmethoden

Die Synthese von N-[(E)-Hydrazinylidenmethyl]-1-chinolin-8-ylpyrrol-3-carboxamid umfasst typischerweise mehrere Schritte, beginnend mit der Herstellung der Chinolin- und Pyrrol-Zwischenprodukte. Der Chinolin-Rest kann durch die Skraup-Synthese synthetisiert werden, die die Reaktion von Anilin mit Glycerin und Schwefelsäure in Gegenwart eines Oxidationsmittels beinhaltet. Die Pyrrolcarboxamid-Gruppe kann über die Paal-Knorr-Synthese hergestellt werden, bei der eine 1,4-Dicarbonylverbindung mit Ammoniak oder einem Amin reagiert.

Der letzte Schritt beinhaltet die Kupplung der Chinolin- und Pyrrol-Zwischenprodukte über eine Hydrazinylidenmethyl-Brücke. Dies kann erreicht werden, indem das Chinolin-Derivat mit Hydrazinhydrat umgesetzt und anschließend unter sauren Bedingungen mit dem Pyrrolcarboxamid kondensiert wird. Industrielle Produktionsmethoden können die Optimierung dieser Schritte beinhalten, um die Ausbeute und Reinheit zu erhöhen, sowie die Verwendung von automatisierten Synthesegeräten, um den Prozess zu skalieren.

Vorbereitungsmethoden

The synthesis of N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylpyrrole-3-carboxamide typically involves multiple steps, starting with the preparation of the quinoline and pyrrole intermediates. The quinoline moiety can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent. The pyrrole carboxamide group can be prepared via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

The final step involves the coupling of the quinoline and pyrrole intermediates through a hydrazinylidenemethyl bridge. This can be achieved by reacting the quinoline derivative with hydrazine hydrate, followed by condensation with the pyrrole carboxamide under acidic conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the process.

Analyse Chemischer Reaktionen

N-[(E)-Hydrazinylidenmethyl]-1-chinolin-8-ylpyrrol-3-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung von Chinolin-N-Oxid-Derivaten führt.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Reduktion der Hydrazinylidenmethyl-Brücke zu einer Hydrazin-Gruppe führt.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen die Hydrazinylidenmethyl-Gruppe durch andere Nucleophile wie Amine oder Thiole ersetzt werden kann.

Kondensation: Kondensationsreaktionen mit Aldehyden oder Ketonen können zur Bildung von Schiff'schen Basen oder Hydrazone führen.

Zu den gängigen Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, gehören saure oder basische Katalysatoren, organische Lösungsmittel wie Ethanol oder Dichlormethan und kontrollierte Temperaturen, um die Reaktionsgeschwindigkeiten und Ausbeuten zu optimieren.

Wissenschaftliche Forschungsanwendungen

N-[(E)-Hydrazinylidenmethyl]-1-chinolin-8-ylpyrrol-3-carboxamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Die einzigartige Struktur der Verbindung macht sie zu einem wertvollen Zwischenprodukt bei der Synthese komplexerer organischer Moleküle. Sie kann als Baustein für die Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet werden.

Biologie: Die potenzielle biologische Aktivität der Verbindung kann hinsichtlich ihrer Auswirkungen auf zelluläre Prozesse untersucht werden. Sie kann als Leitverbindung für die Entwicklung neuer Medikamente oder Therapeutika dienen.

Medizin: Die Erforschung der pharmakologischen Eigenschaften der Verbindung könnte zur Entdeckung neuer Behandlungen für Krankheiten führen. Ihre Fähigkeit, mit spezifischen molekularen Zielstrukturen zu interagieren, macht sie zu einem Kandidaten für die Medikamentenentwicklung.

Industrie: Die chemischen Eigenschaften der Verbindung können bei der Entwicklung neuer industrieller Prozesse oder Produkte eingesetzt werden, wie z. B. Katalysatoren oder Sensoren.

Wirkmechanismus

Der Wirkmechanismus von N-[(E)-Hydrazinylidenmethyl]-1-chinolin-8-ylpyrrol-3-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu Veränderungen in zellulären Prozessen führt. Beispielsweise könnte sie die Aktivität bestimmter Enzyme hemmen, die an Krankheitspfaden beteiligt sind, wodurch eine therapeutische Wirkung erzielt wird. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, müssten durch weitere experimentelle Validierung und computergestützte Analyse aufgeklärt werden.

Wirkmechanismus

The mechanism of action of N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylpyrrole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to changes in cellular processes. For example, it could inhibit the activity of certain enzymes involved in disease pathways, thereby exerting a therapeutic effect. The exact molecular targets and pathways involved would require further experimental validation and computational analysis to elucidate.

Vergleich Mit ähnlichen Verbindungen

N-[(E)-Hydrazinylidenmethyl]-1-chinolin-8-ylpyrrol-3-carboxamid kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Chinolin-Derivate: Diese Verbindungen teilen sich den Chinolin-Rest und können eine ähnliche chemische Reaktivität und biologische Aktivität aufweisen.

Pyrrolcarboxamide:

Hydrazin-Derivate: Diese Verbindungen enthalten die Hydrazin-Gruppe und können ähnliche chemische Reaktionen eingehen.

Die Einzigartigkeit von N-[(E)-Hydrazinylidenmethyl]-1-chinolin-8-ylpyrrol-3-carboxamid liegt in der Kombination dieser strukturellen Merkmale, die bestimmte chemische und biologische Eigenschaften verleihen können, die in anderen Verbindungen nicht vorkommen.

Eigenschaften

Molekularformel |

C15H13N5O |

|---|---|

Molekulargewicht |

279.30 g/mol |

IUPAC-Name |

N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylpyrrole-3-carboxamide |

InChI |

InChI=1S/C15H13N5O/c16-19-10-18-15(21)12-6-8-20(9-12)13-5-1-3-11-4-2-7-17-14(11)13/h1-10H,16H2,(H,18,19,21) |

InChI-Schlüssel |

ZJVAVDOJOZUTFJ-UHFFFAOYSA-N |

Isomerische SMILES |

C1=CC2=C(C(=C1)N3C=CC(=C3)C(=O)N/C=N/N)N=CC=C2 |

Kanonische SMILES |

C1=CC2=C(C(=C1)N3C=CC(=C3)C(=O)NC=NN)N=CC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

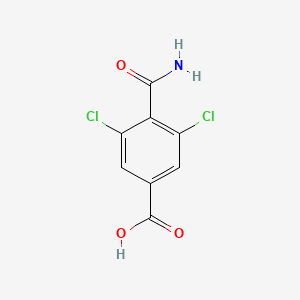

![7-[2-(2-Chloropyrimidin-4-yl)hydrazinyl]-3,4,5,6-tetrahydro-2H-azepine](/img/structure/B12604134.png)

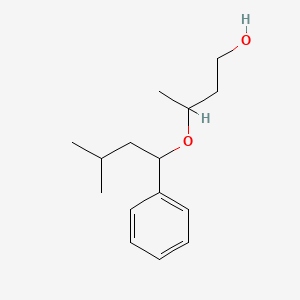

![Azuleno[1,2-B]furan-4,8-dione](/img/structure/B12604140.png)

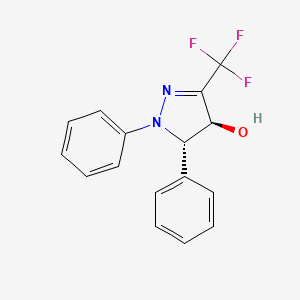

![3-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12604147.png)

![2-[4-(4-Hydroxyphenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B12604154.png)

![1-(4-Fluorophenyl)-2-[4-(4-methoxyphenoxy)phenyl]ethane-1,2-dione](/img/structure/B12604158.png)

![5-{4-[(2-Methylpropyl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine](/img/structure/B12604166.png)

![Diethyl [1-(tributylstannyl)hex-1-en-1-yl]phosphonate](/img/structure/B12604171.png)

![1-[1-(2-ethylphenyl)ethenyl]Pyrrolidine](/img/structure/B12604177.png)